molecular formula C5H10ClNO3 B12410194 5-Aminolevulinic acid-d2 (hydrochloride)

5-Aminolevulinic acid-d2 (hydrochloride)

Cat. No.: B12410194
M. Wt: 169.60 g/mol
InChI Key: ZLHFONARZHCSET-IYPYQTRPSA-N
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Description

5-Aminolevulinic acid-d2 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid (hydrochloride). It is an intermediate in the biosynthesis of heme, a crucial component in various biological processes. This compound is used in photodynamic therapy and as a precursor in the synthesis of tetrapyrrole compounds such as chlorophyll and vitamin B12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of 5-Aminolevulinic acid-d2 (hydrochloride) involves the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase with pyridoxal phosphate as a co-factor Another method, the C5 pathway, involves three enzymes: glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase .

Industrial Production Methods

Industrial production of 5-Aminolevulinic acid-d2 (hydrochloride) often employs biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms such as Corynebacterium glutamicum are used to produce high levels of 5-Aminolevulinic acid from renewable bioresources . This method is more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Mechanism of Action

5-Aminolevulinic acid-d2 (hydrochloride) exerts its effects by being converted into protoporphyrin IX, a photosensitizer that accumulates in tumor tissues. Upon exposure to light of a specific wavelength, protoporphyrin IX produces reactive oxygen species that cause cell damage and death . This mechanism is utilized in photodynamic therapy for cancer treatment. The compound also plays a crucial role in the biosynthesis of heme, which is essential for oxygen transport and various enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminolevulinic acid-d2 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action through isotopic labeling studies. This makes it a valuable tool in both research and clinical applications .

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

169.60 g/mol

IUPAC Name

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2;

InChI Key

ZLHFONARZHCSET-IYPYQTRPSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)CN)C(=O)O.Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

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